

# Application Notes and Protocols for the Analysis of N-Nitroso Lisinopril

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | N-Nitroso Lisinopril |           |
| Cat. No.:            | B8821601             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of **N-Nitroso Lisinopril**, a potential nitrosamine impurity in lisinopril drug substances and products. The protocols are designed to ensure accurate and reliable quantification to meet regulatory requirements and ensure patient safety.

### Introduction

**N-Nitroso Lisinopril** is a nitrosamine drug substance-related impurity (NDSRI) that can form during the synthesis, formulation, or storage of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide require stringent control of these impurities in pharmaceutical products.[3] This document outlines recommended sample preparation techniques, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

The selection of an appropriate sample preparation method is critical for achieving the required sensitivity and accuracy in trace-level analysis of **N-Nitroso Lisinopril**. The choice between LLE and SPE will depend on the sample matrix (drug substance vs. drug product), the required limit of detection, and the available laboratory equipment.





# Data Presentation: Quantitative Performance of Sample Preparation Methods

The following table summarizes typical performance data for the analysis of nitrosamine impurities in ACE inhibitors and other pharmaceuticals. While specific data for **N-Nitroso Lisinopril** is limited in publicly available literature, the data presented for other nitrosamines, particularly in lisinopril and the structurally similar enalapril, provide a strong indication of the expected performance of the described methods.[4]



| Method                                                           | Analyte(s<br>)              | Sample<br>Matrix                | Limit of<br>Detection<br>(LOD) | Limit of<br>Quantific<br>ation<br>(LOQ) | Recovery                  | Referenc<br>e                         |
|------------------------------------------------------------------|-----------------------------|---------------------------------|--------------------------------|-----------------------------------------|---------------------------|---------------------------------------|
| Liquid-<br>Liquid<br>Microextra<br>ction<br>(LLME) -<br>HPLC-FLD | NDMA                        | Lisinopril<br>API               | 4.7 ng/mL                      | 14.4 ng/mL                              | 91.9 -<br>108.4%          | Karaolis et<br>al., 2022              |
| NDEA                                                             | Lisinopril<br>API           | 0.04 ng/mL                      | 0.13 ng/mL                     | 90.3 -<br>108.4%                        | Karaolis et<br>al., 2022  |                                       |
| Liquid-<br>Liquid<br>Extraction -<br>HPLC-FLD                    | NDMA                        | Enalapril<br>Maleate<br>API     | 0.013 μg/g                     | 0.038 μg/g                              | 74.2 -<br>101.6%          | Boczar et<br>al., 2021[4]             |
| NDEA                                                             | Enalapril<br>Maleate<br>API | 0.017 μg/g                      | 0.050 μg/g                     | 90.6 -<br>125.4%                        | Boczar et<br>al., 2021[4] |                                       |
| Solid-<br>Phase<br>Extraction<br>(SPE) -<br>LC-MS/MS             | Various<br>Nitrosamin<br>es | Drug<br>Products                | ~0.1 - 1<br>ng/mL              | ~0.5 - 2<br>ng/mL                       | >80%                      | Generic<br>SPE<br>Methods             |
| Direct<br>Injection -<br>LC-MS/MS                                | N-Nitroso<br>Lisinopril     | Lisinopril<br>Drug<br>Substance | Estimated < 0.05 ppm           | Estimated<br>< 0.1 ppm                  | Not<br>Applicable         | Adapted<br>from<br>general<br>methods |

### **Experimental Protocols**

## Protocol 1: Liquid-Liquid Extraction (LLE) for N-Nitroso Lisinopril in Lisinopril Drug Substance



This protocol is adapted from a validated method for the determination of other nitrosamines in lisinopril and is suitable for the extraction of **N-Nitroso Lisinopril**.

- 1. Reagents and Materials:
- Dichloromethane (DCM), HPLC grade
- Ultrapure water
- Lisinopril drug substance
- N-Nitroso Lisinopril reference standard
- Methanol, HPLC grade (for standard preparation)
- Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
- Vortex mixer
- Centrifuge
- 2. Standard Preparation:
- Prepare a stock solution of **N-Nitroso Lisinopril** in methanol (e.g., 100 μg/mL).
- Prepare working standard solutions by diluting the stock solution with a suitable solvent (e.g., methanol or water) to achieve a concentration range appropriate for the analytical method's linear range.
- 3. Sample Preparation Procedure:
- Weigh accurately approximately 100 mg of the lisinopril drug substance into a microcentrifuge tube.
- Add 1.0 mL of ultrapure water to the tube and vortex briefly to dissolve the lisinopril.
- Add 1.0 mL of dichloromethane (DCM) to the tube.



- Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and extraction
  of N-Nitroso Lisinopril into the organic phase.
- Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to achieve complete phase separation.
- Carefully collect the lower organic layer (DCM) using a micropipette, avoiding any contamination from the upper aqueous layer.
- Transfer the collected organic layer to a clean vial.
- The sample is now ready for analysis by a suitable chromatographic method (e.g., LC-MS/MS). If concentration is required, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in the mobile phase.

## Protocol 2: Solid-Phase Extraction (SPE) for N-Nitroso Lisinopril in Lisinopril Drug Product

This protocol provides a general procedure for the clean-up of **N-Nitroso Lisinopril** from a lisinopril drug product formulation using SPE. The choice of SPE sorbent may require optimization based on the specific formulation. A polymeric reversed-phase sorbent is a common starting point for nitrosamine analysis.

- 1. Reagents and Materials:
- SPE cartridges (e.g., Polymeric Reversed-Phase, 1 mL, 30 mg)
- Methanol, HPLC grade
- Ultrapure water
- Formic acid (optional, for pH adjustment)
- Lisinopril tablets or powder for oral solution
- N-Nitroso Lisinopril reference standard
- SPE vacuum manifold



- Vortex mixer
- Centrifuge
- 2. Standard Preparation:
- Prepare standard solutions as described in Protocol 1.
- 3. Sample Preparation Procedure:
- Weigh and transfer a quantity of powdered tablets or oral solution powder equivalent to 100 mg of lisinopril into a suitable container.
- Add 10 mL of a suitable extraction solvent (e.g., methanol/water 50:50 v/v) to the sample.
- Vortex for 5 minutes to ensure complete dissolution of the drug and extraction of the impurity.
- Centrifuge the sample at 4000 rpm for 15 minutes to pellet any insoluble excipients.
- SPE Cartridge Conditioning:
  - Pass 1 mL of methanol through the SPE cartridge.
  - Pass 1 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.
- Sample Loading:
  - Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
  - Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (e.g., 1-2 drops per second).
- Washing:
  - Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
- Elution:



- Elute the **N-Nitroso Lisinopril** from the cartridge with 1 mL of methanol into a clean collection tube.
- The eluate is now ready for analysis. If necessary, the eluate can be evaporated and reconstituted in the mobile phase.

### **Visualizations**





#### Logical Relationship in N-Nitroso Lisinopril Analysis

Click to download full resolution via product page

Caption: Logical workflow for N-Nitroso Lisinopril analysis.





Experimental Workflow: Liquid-Liquid Extraction (LLE)

Click to download full resolution via product page

LC-MS/MS Analysis

Caption: Step-by-step LLE workflow for N-Nitroso Lisinopril.





Experimental Workflow: Solid-Phase Extraction (SPE)

Click to download full resolution via product page

LC-MS/MS Analysis

Caption: Step-by-step SPE workflow for N-Nitroso Lisinopril.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. efpia.eu [efpia.eu]
- 3. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of N-Nitroso Lisinopril]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8821601#sample-preparation-techniques-for-n-nitroso-lisinopril-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com